molecular formula C8H8ClN3 B11909050 (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B11909050
M. Wt: 181.62 g/mol
InChI Key: PNCWUTUPYXFIFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methylamine in ethanol.

Major Products:

Scientific Research Applications

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting these kinases, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

    (5-Chloro-1H-pyrrolo[2,3-b]pyridine): Lacks the methanamine group but shares the core structure.

    (6-Chloro-1H-pyrrolo[2,3-b]pyridine): Chlorine atom is positioned differently.

    (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine): Contains an additional iodine atom.

Uniqueness: (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,2,10H2,(H,11,12)

InChI Key

PNCWUTUPYXFIFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CN)Cl

Origin of Product

United States

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